Annonacin A

Vue d'ensemble

Description

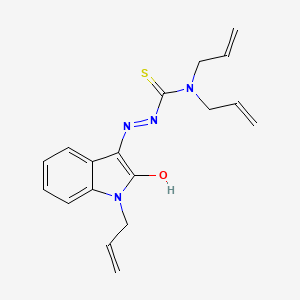

Annonacin A is a chemical compound found in some fruits such as the paw paw, custard apples, soursop, and others from the family Annonaceae . It is a member of the class of compounds known as acetogenins .

Synthesis Analysis

Annonacin A is a major annonaceous acetogenin present in the leaves of Annona muricata . It is chemically derived from fatty acids . The highest concentration of annonacin (5.76±0.002 mg AN g −1 of sample) was recorded in ethyl acetate leaf extracts .Molecular Structure Analysis

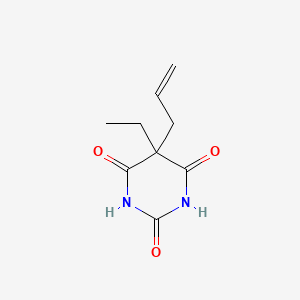

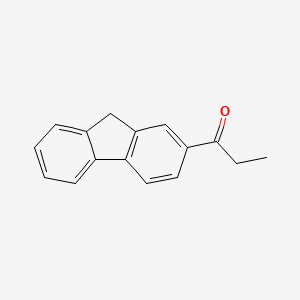

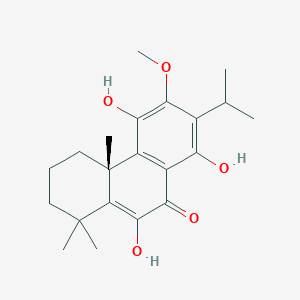

Annonacin A is a unique compound class of C35 or C37 secondary metabolites, derived from the polyketide pathway, which include structurally a γ-lactone ring along with several oxygenated functionalities . For example, hydroxy group, ketone, epoxide, tetrahydrofuran (THF), and tetahydropyran (THP) moieties, and even double and triple bonds are structural features encountered among the AGEs .Chemical Reactions Analysis

Annonacin A is a derivative of fatty acids . GC–MS chemoprofiling of leaf extracts from ethyl acetate, ethanol, water, hexane, hexane: isopropanol (3:2) and acetonitrile resulted in identification of 52 phytochemicals . Of which, 12 compounds were reported to have anti-cancer activities .Physical And Chemical Properties Analysis

Annonacin A is a C35H64O7 compound with a molar mass of 596.890 g·mol −1 . It is used for R&D purposes only and is not advised for medicinal, household or other use .Applications De Recherche Scientifique

Anti-Cancer Properties

- Annonacin's Impact on Cancer Cells : Annonacin, a mono-tetrahydrofuran acetogenin from Annona reticulata seeds, exhibits significant cell death in various cancer cell lines. It activates p21 in a p53-independent manner, inducing Bax expression, enhancing caspase-3 activity, and leading to apoptotic cell death in bladder cancer cells (Yuan et al., 2003).

- Modulation of Cancer Signaling Pathways : Annonacin has been shown to significantly increase tumor latency, reduce tumor incidence, burden, and volume, and suppress tumorigenesis in skin tissues. It modulates various genes and proteins in cancer signaling pathways, suggesting its potential as a therapeutic compound against tumor-promoting stages in skin tumorigenesis (Roduan et al., 2019).

Antiviral Potential

- Efficacy Against SARS-CoV-2 : Annona muricata Acetogenins, including Annonacin A, have demonstrated significant in silico antiviral properties against SARS-CoV-2. This finding opens possibilities for further in vitro and in vivo studies to identify potential anti-SARS-CoV-2 agents (Prasad et al., 2021).

Neurological Research

- Neurodegeneration Studies : Annonacin has been linked to neurodegenerative diseases like atypical parkinsonism. In rat studies, it induced neuropathological abnormalities in basal ganglia and brainstem nuclei, showing the neurotoxic potential of annonaceous acetogenins (Champy et al., 2003).

Additional Therapeutic Applications

- Potential in Treating Endometrial Cancer : Annonacin has shown antiproliferative effects on endometrial cancer cell lines, inducing G2/M cell cycle arrest and increasing apoptotic cell death. This suggests its potential as a novel therapeutic agent for endometrial cancer patients (Yap et al., 2017).

- Impact on Breast Cancer Cells : In estrogen receptor-α-related pathways in MCF-7 cells, annonacin induces growth arrest and apoptosis, indicating its potential in treating breast cancers resistant to traditional treatments like Tamoxifen (Ko et al., 2011).

Broader Pharmacological Impact

- Overall Therapeutic Potentials : Annona species, including those containing Annonacin, have been used for various illnesses like cancer, diabetes, and mental disorders. Their pharmacological activities, including anti-tumoral and anti-diabetic effects, validate their traditional uses and reveal their potential as sources of therapeutic molecules (Quilez et al., 2018).

Mécanisme D'action

Safety and Hazards

Annonacin A is a disabling and potentially lethal neurotoxin . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-4-[2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNODZYPOIPVPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

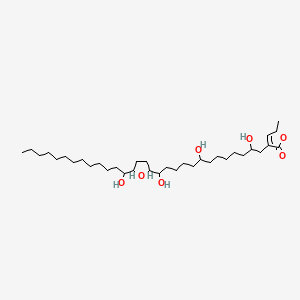

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926943 | |

| Record name | 5-Methyl-3-{2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asitrilobin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

130853-76-8 | |

| Record name | Annonacin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130853768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-{2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

65.3 - 68.4 °C | |

| Record name | Asitrilobin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1214829.png)